

2-methylserine as a hydroxy-amino acid substituted by a methyl group

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Compound of Interest		
Compound Name:	Methylserine	
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2-Methylserine: A Comprehensive Technical Guide

An In-depth Examination of a Unique Hydroxy-Amino Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-**methylserine**, a non-proteinogenic α -amino acid distinguished by a methyl group substitution at the α -carbon of serine. This modification imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for biochemical research. This document outlines its physicochemical properties, synthesis methodologies, biological significance with a focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for 2-**methylserine** and related enzymatic and biological parameters.

Table 1: Physicochemical Properties of 2-Methylserine



Property	Value	Reference
IUPAC Name	(2S)-2-amino-3-hydroxy-2- methylpropanoic acid (L- isomer)	
Synonyms	α-Methyl-L-serine, (S)-2- Methylserine, 2-Methyl-L- serine	[1]
CAS Number	16820-18-1 (L-isomer)	[2][1]
Molecular Formula	C4H9NO3	[1][3]
Molecular Weight	119.12 g/mol	[1][3]
Melting Point	286-288°C	[1]
Optical Rotation [α]D	+3.3° (c=5, 6N HCl, 25°C)	[1]
рКа	2.20 ± 0.10 (Predicted)	[1]
LogP	-1.23	[1]
Physical State	White powder	[1]
Solubility	Slightly soluble in water and DMSO (when heated)	[1]

Table 2: Enzymatic Synthesis of α -Methyl-L-serine using α -Methylserine Aldolase



Parameter	Value	Enzyme Source	Reference	
Enzyme	α-Methylserine aldolase	Bosea sp. AJ110407	[4]	
Substrates	L-alanine and formaldehyde	[4]		
Vmax	1.40 μmol min ⁻¹ mg ⁻¹	Bosea sp. AJ110407	[4]	
Km (for α-methyl-L- serine)	1.5 mM	Bosea sp. AJ110407	[4]	
Optimal pH	7.4	Ralstonia sp. AJ110405	[1]	
Optimal Temperature	30°C	Ralstonia sp. AJ110405	[1]	
Cofactor Requirement	Pyridoxal 5'- phosphate (PLP)	Bosea sp. AJ110407	[4]	
Inhibition	Excess formaldehyde (>10 mM)	Ralstonia sp. AJ110405	[1]	
Yield	90%	Recombinant E. coli expressing α- methylserine aldolase	[1]	

Table 3: Biological Activity Context - NMDA Receptor Antagonists and SHMT Inhibitors

No specific IC50 or Ki values for 2-**methylserine** have been identified in the reviewed literature. This table provides context with data for other compounds targeting relevant biological pathways.



Compound	Target	Activity	Value	Reference
LY235723	NMDA Receptor	IC50 (vs 40 μM NMDA)	1.9 ± 0.24 μM	[5]
(-)-Dizocilpine (MK-801)	NMDA Receptor	Ki	30.5 nM	[6]
Ifenprodil	NMDA Receptor (NR2B selective)	IC50	0.3 μΜ	[6]
SHIN1	SHMT1/2	IC50	5 nM (SHMT1), 13 nM (SHMT2)	[7]
Lometrexol	SHMT1/2	Inhibitor	Not specified	[8]
Pemetrexed	SHMT2	Inhibitor	Not specified	[8]

Experimental Protocols Enzymatic Synthesis of α -Methyl-L-serine

This protocol is based on the use of α -methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.

Materials:

- Potassium phosphate buffer (100 mM, pH 7.4)
- Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)
- L-alanine
- Formaldehyde solution (10-100 mM)
- Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme
- Incubator set to 30°C
- · Reaction vessels



- Quenching solution (e.g., 5 N NaOH)
- Analytical equipment for product quantification (e.g., HPLC)

Procedure:

- Prepare the reaction mixture in a suitable vessel. For a 200 μL reaction, combine:
 - 100 mM potassium phosphate buffer (pH 7.4)
 - 0.1 mM PLP
 - Desired concentration of L-alanine
 - Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition)
- Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.
- Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.
- To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or α-methyl-Lserine produced.
- Stop the reaction by adding a quenching solution.
- Analyze the reaction mixture for the presence and quantity of α -methyl-L-serine using a suitable analytical method, such as HPLC.

Chemical Synthesis via Sharpless Asymmetric Dihydroxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to 2-**methylserine**, based on the Sharpless asymmetric dihydroxylation of an appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.



Materials:

- Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)
- AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆, and K₂CO₃)[8]
- tert-Butanol
- Water
- Methanesulfonamide (MeSO₂NH₂)
- Reaction flask
- Stirring apparatus
- Cooling bath (0°C)
- · Sodium sulfite
- · Ethyl acetate
- · Magnesium sulfate
- Rotary evaporator
- Silica gel for chromatography

Procedure:

- In a reaction flask, dissolve the AD-mix (e.g., AD-mix-β for the (R)-diol) in a 1:1 mixture of tert-butanol and water at room temperature.
- Add methanesulfonamide to the mixture and stir until it dissolves.
- Cool the mixture to 0°C in an ice bath.



- Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude diol by silica gel column chromatography.
- The purified diol can then be further converted to 2-**methylserine** through subsequent chemical transformations.

HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of 2-**methylserine** in a biological sample, such as cell culture media.

Materials:

- HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass spectrometry)
- Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]
- Mobile phase A (e.g., aqueous buffer like ammonium formate)
- Mobile phase B (e.g., acetonitrile)
- 2-Methylserine standard solutions of known concentrations
- Sample preparation reagents (e.g., for protein precipitation or derivatization)
- Centrifuge
- Syringe filters (0.22 μm)



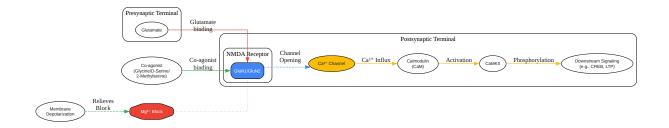
Procedure:

- Sample Preparation:
 - Collect the biological sample (e.g., cell culture supernatant).
 - If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.
 - Collect the supernatant.
 - For UV or fluorescence detection, derivatize the amino acids in the sample and standards with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).
 - Filter the final sample through a 0.22 μm syringe filter before injection.
- HPLC Analysis:
 - Equilibrate the HPLC column with the initial mobile phase conditions.
 - Inject the prepared sample onto the column.
 - Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compounds of interest.
 - Detect the analytes using the appropriate detector.
- Quantification:
 - Prepare a calibration curve by injecting standard solutions of 2-methylserine of known concentrations.
 - Integrate the peak area corresponding to 2-methylserine in both the standards and the samples.
 - Determine the concentration of 2-methylserine in the sample by comparing its peak area to the calibration curve.



Visualizations: Signaling Pathways and Experimental Workflows NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. 2-**Methylserine**, as a derivative of serine, is of interest for its potential interaction with the co-agonist binding site.



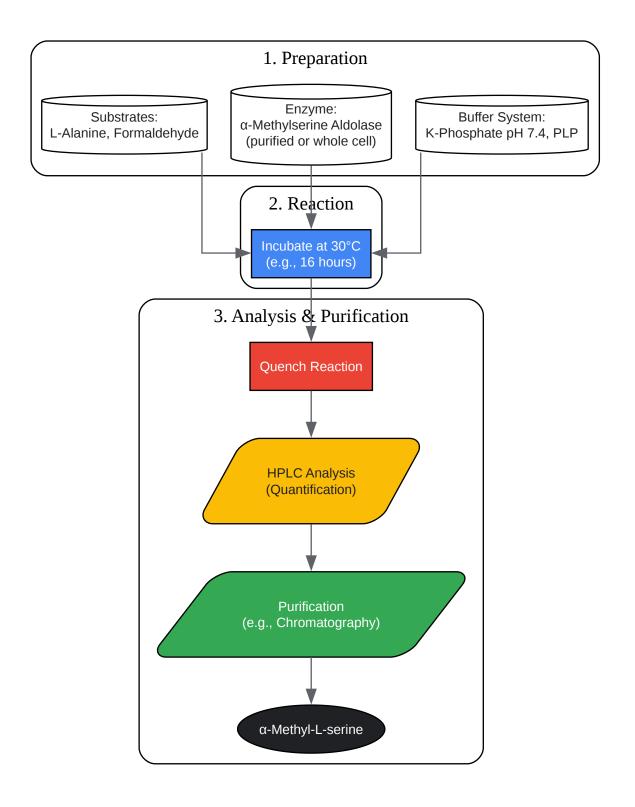
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NMDA Receptor activation and downstream signaling cascade.

Experimental Workflow: Enzymatic Synthesis of 2-Methylserine

The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.





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Workflow for the enzymatic synthesis of α -methyl-L-serine.

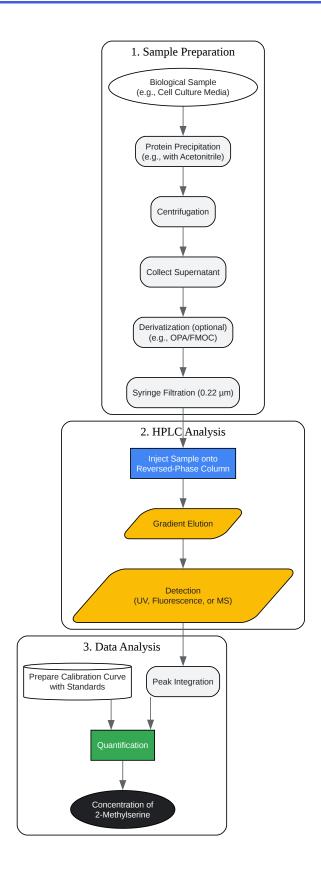




Experimental Workflow: HPLC Analysis of 2-Methylserine

This diagram outlines a typical workflow for the quantitative analysis of 2-**methylserine** from a biological sample using HPLC.





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General workflow for HPLC-based quantification of 2-methylserine.



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